4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in pharmacology, particularly in cancer treatment. This compound is related to pralatrexate, an anti-cancer drug used primarily for treating peripheral T-cell lymphoma. The compound's structure features a benzoic acid moiety linked to a pent-4-yne chain and a pteridinyl group, which is significant for its biological activity.
4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride falls under the category of organic compounds, specifically as an aromatic carboxylic acid derivative. Its classification is relevant for understanding its reactivity and potential interactions within biological systems.
The synthesis of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride involves several key steps:
The synthesis may involve controlling reaction conditions such as temperature and pH to optimize yield and purity. Monitoring techniques like high-performance liquid chromatography (HPLC) are commonly used to assess the progress of the reactions.
The molecular structure of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride can be represented as follows:
Key structural features include:
The compound can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
Reactions are often conducted under controlled conditions to prevent degradation or unwanted side reactions. Monitoring by HPLC ensures that the desired transformations occur efficiently.
The mechanism of action for 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride primarily relates to its role as an antimetabolite in cancer therapy:
Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, supporting their therapeutic potential .
The physical properties include:
Chemical properties encompass:
Relevant analyses often include spectroscopy (NMR, IR) and mass spectrometry for structural confirmation.
The primary applications of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride are in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in drug development strategies aimed at combating cancer effectively.
The synthesis of 4-(2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride (CAS 1497287-42-9) employs a convergent strategy that couples pteridine and alkyne-containing intermediates. The core sequence begins with methyl 4-(2-methoxy-2-oxoethyl)benzoate undergoing C-alkylation with propargyl bromide under potassium hydride activation in dimethylformamide. This yields methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a critical alkyne-functionalized intermediate [1] [3]. Subsequent alkylation with 6-(bromomethyl)pteridine-2,4-diamine under analogous basic conditions forms the carbon-nitrogen bond between the pteridine and alkyne moieties, generating methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate [1]. Final saponification liberates the carboxylic acid functionalities, with hydrochloric acid treatment yielding the crystalline hydrochloride salt [2] [3].
Table 1: Key Synthetic Intermediates and Characterization
Intermediate | Molecular Formula | CAS Registry Number | Key Structural Features |
---|---|---|---|
Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate | C₁₅H₁₆O₄ | Not provided | Alkyne ester |
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate | C₂₄H₂₂N₆O₄ | 146464-92-8 | Pteridine-alkyne conjugate |
4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride | C₁₉H₁₇ClN₆O₄ | 1497287-42-9 | Diacid hydrochloride salt |
This route achieves an overall yield of 18-22% after optimization, with the pteridine-alkyne coupling identified as the yield-limiting step (65-70% conversion) due to steric hindrance and competing hydrolysis of the bromomethyl pteridine precursor [1] [3].
The propargylation step exemplifies nucleophilic substitution under strongly basic conditions. Potassium hydride deprotonates the methylene group of methyl 4-(2-methoxy-2-oxoethyl)benzoate, generating a resonance-stabilized carbanion that attacks propargyl bromide via SN2 mechanism. This reaction is highly solvent-dependent, with dimethylformamide providing optimal solvation for the enolate intermediate [5]. The subsequent alkylation of 6-(bromomethyl)pteridine-2,4-diamine proceeds through a similar mechanism but requires precise stoichiometric control—1.1 equivalents of base and bromomethyl pteridine relative to the alkyne ester intermediate minimizes dialkylation byproducts [1] [8].
Steric effects dominate the regioselectivity, with nucleophilic attack occurring exclusively at the less hindered primary bromide rather than the pteridine ring nitrogen atoms. This selectivity is confirmed by nuclear magnetic resonance spectroscopy, showing no quaternization at N5 or N8 positions of the pteridine ring [5]. The stereochemistry at the propargylated carbon center (C2 of the pentynyl chain) remains racemic due to planar enolate formation during deprotonation, yielding a 1:1 diastereomeric mixture that is carried through subsequent steps [3] [5].
The terminal synthetic transformation involves hydrolysis of both methyl ester groups under alkaline conditions. Sodium hydroxide (2.0 M) in tetrahydrofuran-water (4:1) at 60°C for 4 hours achieves near-quantitative conversion to the dicarboxylic acid, avoiding degradation of the acid-labile pteridine ring [8]. Acidification with concentrated hydrochloric acid induces crystallization of the hydrochloride salt, with residual water content critically controlled at 4-8% to ensure crystal stability and prevent hydrate formation during storage [2] [8].
Decarboxylation is not observed during this hydrolysis due to the stability of the malonate-derived substitution pattern at C1 of the pentynyl chain. This contrasts with structurally related compounds like pemetrexed intermediates, where α-carboxy groups adjacent to heterocycles readily undergo thermal decarboxylation [8]. The final hydrochloride salt exhibits excellent crystallinity, facilitating purification by recrystallization from ethanol-water mixtures, achieving chemical purity >98.0% by high-performance liquid chromatography [2] [8].
Solvent selection profoundly impacts reaction efficiency, particularly in the alkylation steps. Dimethylformamide outperforms tetrahydrofuran, acetonitrile, and dimethyl sulfoxide in the propargylation step, providing 82% yield versus <55% in alternatives due to superior enolate stabilization [5] [8]. Catalytic systems were systematically evaluated for the pteridine coupling:
Table 2: Solvent and Catalyst Screening for Pteridine Alkylation
Catalytic System | Solvent | Temperature (°C) | Yield (%) | Major Impurity |
---|---|---|---|---|
Potassium hydride | Dimethylformamide | 0→25 | 70 | Dialkylation product (8%) |
Sodium hydride | Dimethylformamide | 0→25 | 65 | Dialkylation product (12%) |
Potassium tert-butoxide | Dimethylformamide | 0→25 | 58 | Ester hydrolysis (15%) |
Potassium hydride | Tetrahydrofuran | 0→25 | 42 | Unreacted starting material (38%) |
Phase-transfer catalysis (tetrabutylammonium bromide) provided no benefit due to poor solubility partitioning. Temperature optimization revealed that maintaining 0°C during base addition followed by gradual warming to 25°C minimized exothermic degradation, with higher temperatures accelerating competitive hydrolysis of the bromomethyl pteridine precursor [5]. Post-reaction quenching with saturated ammonium chloride solution prevented over-hydrolysis during workup. These optimizations collectively increased the isolated yield of the key pteridine-alkyne intermediate from 51% to 70% [1] [5].
Impurity profiling of the hydrochloride salt identified three structurally characterized impurities exceeding International Council for Harmonisation threshold limits (>0.10%): the mono-methyl ester derivative (5-12%), the dialkylated bis-pteridine adduct (3-8%), and a unique Pt-lactone derivative formed by intramolecular cyclization (1-3%) [4] [6]. The Pt-lactone (empirical formula C₁₉H₁₄N₆O₃) arises from nucleophilic attack of the pteridine N5 nitrogen on the alkyne terminus during acidic workup, forming a tricyclic lactone structure confirmed by liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [6].
Table 3: Isolation and Detection Methods for Key Impurities
Impurity | Structural Feature | Detection Method | Relative Retention Time (RRT) | Isolation Technique |
---|---|---|---|---|
Mono-methyl ester | Partially hydrolyzed ester | High-performance liquid chromatography | 0.87 | Preparative reversed-phase chromatography |
Dialkylated adduct | Two pteridine units | Liquid chromatography-mass spectrometry | 1.32 | Silica gel chromatography |
Pt-lactone derivative | Fused tricyclic lactone | Liquid chromatography-mass spectrometry/Nuclear magnetic resonance | 1.15 | Centrifugal partition chromatography |
The Pt-lactone impurity is isolated by centrifugal partition chromatography using a chloroform-methanol-water (4:3:2) system and characterized by distinctive spectroscopic signatures: infrared spectroscopy carbonyl stretch at 1785 cm-1 (γ-lactone), mass spectrometry mass-to-charge ratio 374.1 [M+H]+, and nuclear magnetic resonance spectroscopy C13 methylene resonance at δ 4.28 ppm [4] [6]. Control strategies include strict regulation of reaction pH during hydrolysis (maintaining pH >9.0 until complete ester cleavage) and minimizing acid exposure time during salt formation [6]. Accelerated stability studies confirm the Pt-lactone remains below 0.5% under recommended storage conditions (2-8°C, protected from moisture) for 24 months [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: